molecular formula C20H10ClF4N3O3 B277758 N-[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide

N-[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide

Cat. No. B277758
M. Wt: 451.8 g/mol
InChI Key: KYRXDJZJTHPLPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide, also known as COB-1, is a chemical compound that has gained much attention in recent years due to its potential use in scientific research. This compound has been found to have various biochemical and physiological effects, making it a valuable tool in studying different biological processes.

Mechanism of Action

N-[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide is a potent inhibitor of protein kinases, which are enzymes that play a crucial role in regulating various biological processes. It works by binding to the ATP-binding site of the kinase, thereby preventing the kinase from phosphorylating its substrate. This inhibition of kinase activity has downstream effects on various biological processes, making this compound a valuable tool in studying these processes.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of CK2, GSK-3β, and other protein kinases, which play crucial roles in regulating various biological processes. This compound has also been found to inhibit the proliferation of cancer cells, making it a potential anti-cancer drug.

Advantages and Limitations for Lab Experiments

N-[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide has several advantages for lab experiments. It is a potent inhibitor of protein kinases, making it a valuable tool in studying different biological processes. It is also relatively easy to synthesize, which makes it accessible to researchers. However, there are also some limitations to using this compound in lab experiments. It has been found to be cytotoxic at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on N-[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide. One potential direction is to study its potential as an anti-cancer drug. This compound has been found to inhibit the proliferation of cancer cells, and further research may reveal its potential as a treatment for cancer. Another potential direction is to study its role in regulating other biological processes, such as the immune response or cell differentiation. Finally, further research may reveal new protein kinases that are inhibited by this compound, which could provide new insights into the regulation of different biological processes.

Synthesis Methods

The synthesis of N-[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide involves several steps, including the reaction of 2-chloro-5-nitrobenzoic acid with 2-aminophenol to form 2-chloro-5-aminobenzoic acid. This is then reacted with 2-chloro-5-bromoacetophenone to form the intermediate product. The final step involves the reaction of the intermediate product with 2-oxazoline to form this compound.

Scientific Research Applications

N-[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide has been found to have various applications in scientific research. It has been used as a tool to study the role of certain proteins in different biological processes. For example, this compound has been used to study the role of the protein kinase CK2 in regulating the activity of the transcription factor NF-κB. It has also been used to study the role of the protein kinase GSK-3β in regulating the activity of the transcription factor β-catenin.

properties

Molecular Formula

C20H10ClF4N3O3

Molecular Weight

451.8 g/mol

IUPAC Name

N-[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide

InChI

InChI=1S/C20H10ClF4N3O3/c1-30-17-15(24)13(22)12(14(23)16(17)25)19(29)27-10-7-8(4-5-9(10)21)20-28-18-11(31-20)3-2-6-26-18/h2-7H,1H3,(H,27,29)

InChI Key

KYRXDJZJTHPLPJ-UHFFFAOYSA-N

SMILES

COC1=C(C(=C(C(=C1F)F)C(=O)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=CC=N4)Cl)F)F

Canonical SMILES

COC1=C(C(=C(C(=C1F)F)C(=O)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=CC=N4)Cl)F)F

Origin of Product

United States

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